molecular formula C9H11BrN2O6 B1606954 5-Bromouracil ribonucleoside CAS No. 3370-69-2

5-Bromouracil ribonucleoside

Cat. No.: B1606954
CAS No.: 3370-69-2
M. Wt: 323.1 g/mol
InChI Key: AGFIRQJZCNVMCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromouracil ribonucleoside typically involves the bromination of uracil followed by ribosylation. One common method starts with uracil, which is brominated using sodium bromide and sodium hypochlorite in an acidic medium to yield 5-bromouracil . This intermediate is then subjected to ribosylation using a ribose donor under suitable conditions to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves controlled bromination of uracil followed by enzymatic or chemical ribosylation. The reaction conditions are carefully monitored to maintain the integrity of the ribonucleoside and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouracil ribonucleoside undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions are used to cleave the glycosidic bond.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    5-Fluorouracil: Another uracil analog used in cancer treatment.

    5-Chlorouracil: Similar to 5-Bromouracil but with a chlorine atom instead of bromine.

    5-Iodouracil: Contains an iodine atom at the fifth position.

Uniqueness: 5-Bromouracil ribonucleoside is unique due to its specific incorporation into RNA and its ability to induce mutations through base mispairing. Its bromine atom provides distinct chemical properties compared to other halogenated uracil analogs, making it particularly useful in studies involving RNA synthesis and stability .

Properties

IUPAC Name

5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIRQJZCNVMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870817
Record name 5-Bromo-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3370-69-2, 957-75-5
Record name NSC82222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromouridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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